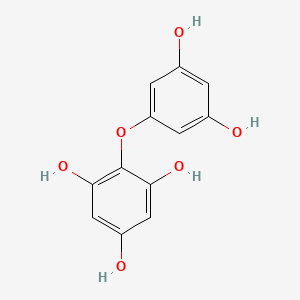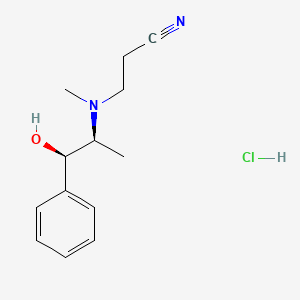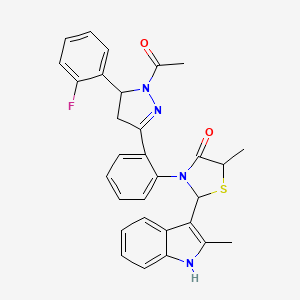![molecular formula C31H41NO4 B12712380 2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- CAS No. 54978-86-8](/img/structure/B12712380.png)
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and a phenyl group substituted with a tetradecyloxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene ring, followed by the introduction of the carboxamide group. The phenyl group with the tetradecyloxy chain is then attached through a series of substitution reactions. Common reagents used in these reactions include naphthalene derivatives, amines, and alkyl halides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperatures.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and coatings.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The hydroxyl groups and the carboxamide moiety play crucial roles in these interactions, contributing to the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxy-2-naphthoic acid: Shares the naphthalene ring and hydroxyl groups but lacks the carboxamide and phenyl groups.
2-Naphthalenecarboxamide: Similar structure but without the hydroxyl and tetradecyloxy-substituted phenyl groups.
Naphthalene-1,4-diol: Contains the naphthalene ring and hydroxyl groups but lacks the carboxamide and phenyl groups.
Uniqueness
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetradecyloxy chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
Eigenschaften
CAS-Nummer |
54978-86-8 |
|---|---|
Molekularformel |
C31H41NO4 |
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
1,4-dihydroxy-N-(2-tetradecoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C31H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-36-29-21-16-15-20-27(29)32-31(35)26-23-28(33)24-18-13-14-19-25(24)30(26)34/h13-16,18-21,23,33-34H,2-12,17,22H2,1H3,(H,32,35) |
InChI-Schlüssel |
JGXNRUGPJXZKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


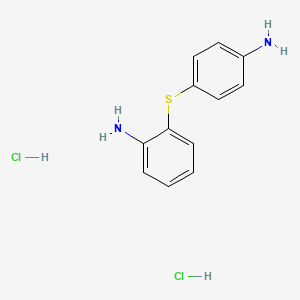


![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
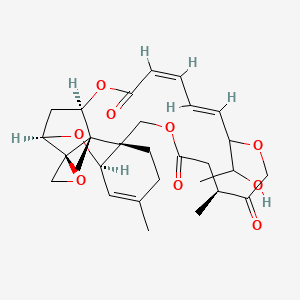


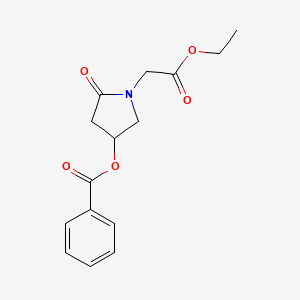

![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)

